2-bromo-N,N,3-trimethylbenzamide
Overview
Description
2-bromo-N,N,3-trimethylbenzamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photosynthesis Inhibition : 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, closely related to 2-bromo-N,N,3-trimethylbenzamide, have been found to inhibit photosynthetic electron transport. These compounds' inhibitory efficiency depends on their lipophilicity and the electronic properties of the substituent in the N-phenyl moiety (Kráľová et al., 2013).
Antidiabetic Potential : A study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) revealed its potential as an antidiabetic agent through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. This compound interacted with both PPARα and PPARγ, influencing adipogenic differentiation and glucose uptake (Jung et al., 2017).
Cancer Research : Benzamide derivatives, including bromobenzamides, have been studied for their potential as sigma2-receptor ligands in cancer research. For instance, 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide and similar compounds have shown selectivity and affinity for the sigma2-receptor, which is upregulated in proliferating tumor cells. These compounds have been evaluated for imaging solid tumors using PET radiotracers (Rowland et al., 2006).
Chemical Synthesis : this compound and related compounds are used in various chemical syntheses. For example, they are utilized in palladium-catalyzed regioselective direct arylations of heteroarenes (Chen et al., 2013) and in copper-catalyzed syntheses of substituted 3-methyleneisoindolin-1-ones (Gogoi et al., 2014).
Medicinal Chemistry : Bromobenzamide derivatives have been explored for their antipsychotic properties, as they are potent inhibitors of dopamine receptors. This application is significant in the development of new therapeutic agents for psychiatric disorders (Högberg et al., 1990).
Properties
IUPAC Name |
2-bromo-N,N,3-trimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-5-4-6-8(9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZAIRKLYNJMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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